Overcoming Resistance: Vc-MMAD ADC Retains Potency in TM-Resistant 361 Cells vs. Non-Cleavable MMAD ADC
In a direct head-to-head comparison, an ADC conjugated with the Vc-MMAD linker-payload (T_vc_MMAD, cleavable linker) demonstrated a 267-fold lower relative resistance compared to an ADC using a non-cleavable MMAD payload (T_Mal'Peg6C2_MMAD) in a tubulin-mutated (TM) resistant 361 breast cancer cell line. This highlights a critical advantage for Vc-MMAD in treating drug-resistant tumors [1].
| Evidence Dimension | Cytotoxicity (IC50) and Relative Resistance in TM-resistant vs. Parental Cells |
|---|---|
| Target Compound Data | IC50 = 0.50 nM (parental 361), 0.29 nM (TM-resistant 361); Relative Resistance = 0.6x |
| Comparator Or Baseline | Comparator (T_Mal'Peg6C2_MMAD, non-cleavable linker): IC50 = 3.0 nM (parental 361), 800 nM (TM-resistant 361); Relative Resistance = 267x |
| Quantified Difference | Relative resistance reduced by 266.4x (from 267x to 0.6x). IC50 in resistant cells is >2700x lower (0.29 nM vs. 800 nM). |
| Conditions | 361 breast cancer cell line; parental vs. tubulin-mutated (TM) resistant subline; ADC with anti-HER2 antibody. |
Why This Matters
This provides a clear scientific rationale for selecting Vc-MMAD over non-cleavable MMAD linkers when targeting tumors with known or potential drug resistance mechanisms, such as tubulin mutations, to ensure maintained therapeutic efficacy.
- [1] American Association for Cancer Research (AACR). (n.d.). Resistance profiles of 361-TM and JIMT1-TM cell lines to ADCs. Retrieved April 19, 2026, from https://aacrjournals.org/view-large/10494775 View Source
